1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXAIDFAQOVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the cyclohexyl urea moiety: This involves the reaction of cyclohexyl isocyanate with an amine derivative of the pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Ethyl group replaces the cyclohexyl ring; pyrazole has a methyl substituent.
- Properties : Melting point 143–145°C; molecular weight 300.36 g/mol.
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
- Structure : Pyridazine core replaces cyclohexyl; methoxyphenyl group introduces electron-donating effects.
1-Phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea
- Structure : Tetrazole replaces pyrazole; biphenyl urea scaffold.
- Properties : LogP 2.59; PSA 99.08 Ų.
- Key Difference : Tetrazole acts as a bioisostere for carboxylic acids, improving solubility and ionic interactions. The absence of a cyclohexyl ring reduces lipophilicity, favoring aqueous environments .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula (C₁₆H₁₈N₄O).
†Predicted using analogous structures.
- Polar Surface Area (PSA) : Lower PSA (~85 Ų) vs. pyridazine analog (115 Ų) suggests reduced hydrogen-bonding capacity, which may impact target engagement .
Biological Activity
1-Phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, which includes a phenyl group, a cyclohexyl moiety, and a pyrazole ring, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C16H22N4O. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby modulating their activity. Additionally, it may influence receptor functions by acting as an agonist or antagonist.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the efficacy of pyrazole-containing compounds against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Anti-inflammatory Activity
Compounds containing pyrazole rings have also been recognized for their anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance anti-inflammatory effects while minimizing toxicity to normal cells . This suggests that this compound could serve as a candidate for further studies in anti-inflammatory drug development.
Case Studies and Research Findings
A comprehensive review of recent advancements in drug design focusing on pyrazole derivatives reveals promising results:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 2 | MCF7 | 3.79 | Anticancer |
| Compound 3 | Hep2 | 3.25 | Anticancer |
| Compound 24 | CDK2 | 0.95 | Inhibition |
The above table summarizes findings from various studies indicating that pyrazole derivatives are effective against multiple cancer types and can inhibit key enzymes involved in cell cycle regulation .
Q & A
Q. How can high-throughput screening (HTS) be adapted for urea-based compound libraries?
- Methodology :
- Automated Synthesis : Employ robotic liquid handlers for parallel reactions (e.g., 96-well plates).
- LC-MS/MS Analysis : Rapid quantification using a 5-minute gradient method.
- Cheminformatics : Cluster compounds by topological descriptors (e.g., ECFP4 fingerprints) to prioritize diverse analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
